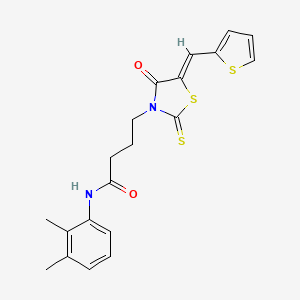

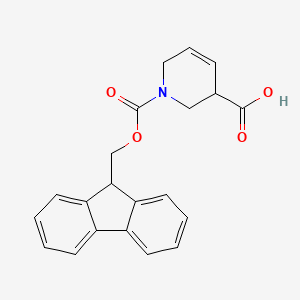

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

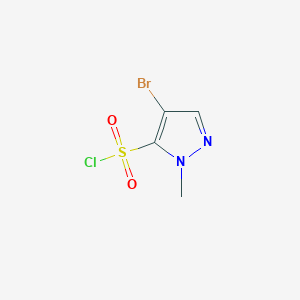

The molecular formula of “N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine” is C10H15N3OS, and its molecular weight is 225.31.

Chemical Reactions Analysis

In a study, thieno[3,2-d]pyrimidin-4-amines were found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This suggests that “this compound” might have similar chemical reactions.

Scientific Research Applications

Antifungal Applications

N,N-dimethylpyrimidin-derivatives have been synthesized and investigated for their antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. One study found these compounds to exhibit significant antifungal activity, suggesting their potential development into useful antifungal agents. This is particularly relevant for addressing fungal infections in agriculture and medicine (Jafar et al., 2017).

Antibacterial and Insecticidal Potential

Derivatives of N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine have also been explored for their antibacterial and insecticidal activities. The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation against Pseudococcidae insects and selected microorganisms showcased their potential as agents in pest control and antibacterial applications (Deohate & Palaspagar, 2020).

Bioconjugation and Protein Modification

Advances in the field of bioconjugation have led to the discovery of compounds that can link biomolecules to each other, small molecules, or surfaces. One study discovered that pyrocinchonimide, a dimethylated analog of maleimide, targets amines in biomolecules through an imide transfer. This reaction, distinct from interactions with free thiols, facilitates the modification of proteins for a wide range of applications, illustrating the versatility of N,N-dimethylpyrimidin-derivatives in biochemical research (Richardson et al., 2020).

Anticancer Applications

The interaction of N,N-dimethyl-2-[(4'-(thien-2''-yl)pyrimidin-2'-yl]thio]ethylamine, a derivative of this compound, with DNA has been evaluated for its potential as an anticancer drug amplifier. This compound binds to DNA more strongly than its analogs and causes significant structural changes to DNA, indicating its potential in enhancing the efficacy of anticancer treatments (Strekowski et al., 1986).

Properties

IUPAC Name |

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-13(2)9-3-5-11-10(12-9)14-8-4-6-15-7-8/h3,5,8H,4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHIIRVQVIAOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)OC2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2445360.png)

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2445361.png)

![3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea](/img/structure/B2445365.png)

![3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445367.png)

![4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2445372.png)

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)